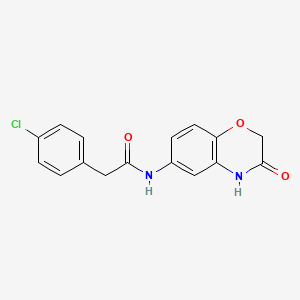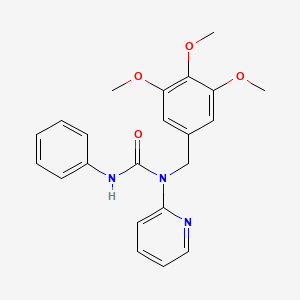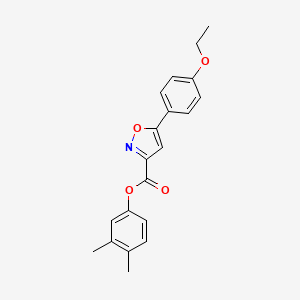![molecular formula C19H20F2N2O3S B11347241 1-[(2-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11347241.png)
1-[(2-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of fluorine atoms on the phenyl rings and a methanesulfonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 3-fluorophenyl and 2-fluorophenyl compounds, followed by reduction to obtain the corresponding amines.
Formation of Piperidine Ring: The amines are then reacted with appropriate reagents to form the piperidine ring structure.
Methanesulfonylation: The piperidine derivative is further reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.
Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its unique structure, it is being explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to target proteins, while the methanesulfonyl group contributes to its stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
- N-(3-CHLOROPHENYL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-(3-BROMOPHENYL)-1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness:
- Fluorine Substitution: The presence of fluorine atoms distinguishes it from its chloro and bromo analogs, providing unique electronic and steric properties.
- Reactivity: The fluorine atoms enhance the compound’s reactivity and binding affinity, making it more effective in certain applications.
Properties
Molecular Formula |
C19H20F2N2O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20F2N2O3S/c20-16-5-3-6-17(12-16)22-19(24)14-8-10-23(11-9-14)27(25,26)13-15-4-1-2-7-18(15)21/h1-7,12,14H,8-11,13H2,(H,22,24) |
InChI Key |
CMSXENCBGLLEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11347166.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11347170.png)

![2-(4-methoxyphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11347180.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide](/img/structure/B11347216.png)

![4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11347226.png)
![1-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B11347228.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11347231.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11347237.png)

![(5Z)-5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11347244.png)
